3-Pyridinecarboxamide, 6-amino-N-hydroxy-
Description
Structural Classification and Nomenclature of 3-Pyridinecarboxamide, 6-amino-N-hydroxy-
3-Pyridinecarboxamide, 6-amino-N-hydroxy- is a heterocyclic organic compound. ontosight.ai Its structure is characterized by a central pyridine (B92270) ring. A carboxamide group is attached at the 3-position of this ring, an amino group at the 6-position, and a hydroxyl group is bonded to the nitrogen of the carboxamide, forming a hydroxamic acid moiety. ontosight.ai
The systematic nomenclature for this compound is 6-amino-N-hydroxy-3-pyridinecarboxamide. ontosight.ai It is also referred to as 6-amino-N-hydroxynicotinamide. The presence of the pyridine ring, the amino group, and the hydroxamic acid functional group are key determinants of its chemical properties and biological activity.
Interactive Table: Compound Nomenclature and Identifiers
| Name/Identifier | Value |
| Systematic Name | 6-amino-N-hydroxy-3-pyridinecarboxamide |
| Synonym | 6-amino-N-hydroxynicotinamide |
| Molecular Formula | C₆H₇N₃O₂ |
Significance of Pyridinecarboxamide and Hydroxamic Acid Moieties in Medicinal Chemistry Research
The structure of 3-Pyridinecarboxamide, 6-amino-N-hydroxy- incorporates two key pharmacophores: the pyridinecarboxamide core and the hydroxamic acid functional group. Both are well-established in medicinal chemistry for their diverse biological activities.
The pyridinecarboxamide scaffold is a fundamental component of many biologically active compounds. ontosight.ai Nicotinamide (B372718) (Vitamin B3), a simple pyridinecarboxamide, is a precursor to the coenzymes NAD⁺ and NADP⁺, which are essential for numerous metabolic redox reactions. nih.gov Derivatives of pyridinecarboxamide have been investigated for a wide range of therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.airesearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing how the molecule interacts with biological targets.
The hydroxamic acid moiety (-CONHOH) is a potent metal-chelating group, a property that underpins much of its biological activity. Hydroxamic acid derivatives are known to inhibit metalloenzymes, which are enzymes that require a metal ion for their catalytic activity. This inhibitory action is the basis for the use of hydroxamic acid-containing drugs in various therapeutic areas. For example, some hydroxamic acid derivatives are potent inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in gene expression. HDAC inhibitors have been successfully developed as anticancer agents.
Context within Heterocyclic Compound Research
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry. The pyridine ring in 3-Pyridinecarboxamide, 6-amino-N-hydroxy- places it firmly within this important class of molecules. The inclusion of nitrogen in the aromatic ring imparts unique physicochemical properties, such as increased water solubility and the ability to form specific hydrogen bonds with biological macromolecules.
Research into heterocyclic compounds is driven by the quest for new therapeutic agents with improved efficacy and novel mechanisms of action. The synthesis of new pyridine derivatives and the exploration of their biological activities is an active area of investigation. researchgate.net The combination of a pyridine ring with other pharmacologically relevant functional groups, such as the amino and hydroxamic acid moieties in the case of 3-Pyridinecarboxamide, 6-amino-N-hydroxy-, represents a strategic approach to developing new drug candidates.
Overview of Research Trajectories for 3-Pyridinecarboxamide, 6-amino-N-hydroxy-
While specific, in-depth research on 3-Pyridinecarboxamide, 6-amino-N-hydroxy- is not extensively documented in publicly available literature, its structural features suggest several potential avenues of investigation. The known biological activities of its constituent moieties provide a strong rationale for exploring its therapeutic potential.
Detailed Research Findings (Inferred from Moiety Activities)
Based on the well-established roles of pyridinecarboxamides and hydroxamic acids, research on 3-Pyridinecarboxamide, 6-amino-N-hydroxy- would likely focus on the following areas:
Anticancer Activity: Given that both pyridinecarboxamide derivatives and hydroxamic acids have demonstrated anticancer properties, this is a primary area of interest. ontosight.ai The hydroxamic acid moiety could act as a zinc-chelating group to inhibit metalloenzymes crucial for cancer cell proliferation, such as histone deacetylases (HDACs).
Antimicrobial Activity: Pyridine-based compounds have a long history of use as antimicrobial agents. The specific combination of functional groups in 3-Pyridinecarboxamide, 6-amino-N-hydroxy- may confer activity against various bacterial or fungal pathogens. ontosight.ai
Anti-inflammatory Activity: Chronic inflammation is a key factor in many diseases. The anti-inflammatory potential of pyridinecarboxamide derivatives suggests that 3-Pyridinecarboxamide, 6-amino-N-hydroxy- could be investigated for its ability to modulate inflammatory pathways. ontosight.ai
Interactive Table: Predicted Physicochemical Properties of 3-Pyridinecarboxamide, 6-amino-N-hydroxy-
| Property | Predicted Value | Unit |
| LogP (Octanol-Water Partition Coefficient) | -0.594 to -0.210 | Log10 unitless |
| Water Solubility | 0.162 to 0.170 | g/L |
| pKa (Acidic) | 8.62 to 9.82 | Log10 unitless |
| pKa (Basic) | 1.71 to 5.23 | Log10 unitless |
| Boiling Point | 346 | °C |
| Melting Point | 163 to 196 | °C |
| Density | 1.39 | g/cm³ |
Note: The data in this table is based on computational predictions and may not reflect experimentally determined values. epa.gov
The research trajectory for this compound would likely involve its synthesis and purification, followed by a comprehensive evaluation of its biological activities through in vitro and in vivo studies. Future research would also aim to elucidate its mechanism of action and to explore its structure-activity relationships to design even more potent and selective analogs.
Structure
3D Structure
Properties
IUPAC Name |
6-amino-N-hydroxypyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-5-2-1-4(3-8-5)6(10)9-11/h1-3,11H,(H2,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGKSUIGZGSWGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30227506 | |
| Record name | 3-Pyridinecarboxamide, 6-amino-N-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76706-59-7 | |
| Record name | 3-Pyridinecarboxamide, 6-amino-N-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076706597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinecarboxamide, 6-amino-N-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-N-hydroxypyridine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 3 Pyridinecarboxamide, 6 Amino N Hydroxy
Synthetic Pathways for 3-Pyridinecarboxamide, 6-amino-N-hydroxy-
The synthesis of 3-Pyridinecarboxamide, 6-amino-N-hydroxy-, also known as 6-aminonicotinohydroxamic acid, is not commonly detailed as a direct, single-step process. A plausible and efficient synthetic route involves a multi-step approach, beginning with a suitable precursor which is then converted to the final hydroxamic acid. A logical pathway commences with the synthesis of the key intermediate, 6-aminonicotinic acid, followed by the formation of the N-hydroxy-carboxamide group.
Formation of the 6-aminonicotinic acid backbone.
Conversion of the carboxylic acid moiety into a hydroxamic acid.
One established method for creating hydroxamic acids involves the coupling of hydroxylamine with an activated carboxylic acid derivative. nih.gov This general principle can be applied to the synthesis of the target compound from its corresponding carboxylic acid precursor.
Reaction Conditions and Catalytic Considerations
The conversion of the precursor, 6-aminonicotinic acid, to the final product requires specific conditions to activate the carboxylic acid group for reaction with hydroxylamine. A common laboratory method involves the use of coupling agents.
Step 1: Synthesis of 6-Aminonicotinic Acid A practical method for preparing the precursor, 6-aminonicotinic acid, is through the hydrolysis of its ester form, such as Ethyl 6-aminonicotinate. chemicalbook.com
Reagents : Sodium hydroxide (NaOH) in an aqueous solution is added to the ethyl ester dissolved in a solvent like methanol. chemicalbook.com
Temperature : The reaction is typically stirred at room temperature. chemicalbook.com
Duration : The hydrolysis reaction can proceed for approximately 18 hours. chemicalbook.com
Work-up : After removing the organic solvent, the solution is acidified (e.g., with HCl) to a pH of about 3, which causes the 6-aminonicotinic acid to precipitate. chemicalbook.com
Step 2: Formation of the N-hydroxy-carboxamide With the 6-aminonicotinic acid precursor in hand, the next step is the formation of the hydroxamic acid. This involves activating the carboxylic acid.
Activation : Reagents such as cyanuric chloride or a combination of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM) can be used to activate the carboxylic acid. nih.gov
Coupling : The activated intermediate is then reacted with hydroxylamine (NH₂OH). nih.gov
Solvent : Anhydrous organic solvents are typically used to facilitate the reaction.
Catalysis : While not always required, a base is often used to deprotonate the hydroxylamine, increasing its nucleophilicity.
The table below summarizes typical reaction conditions for the proposed synthetic pathway.
| Step | Reaction Type | Key Reagents | Solvent | Temperature | Duration |
| 1 | Ester Hydrolysis | Ethyl 6-aminonicotinate, NaOH | Methanol / Water | Room Temperature | ~18 hours |
| 2 | Amide Formation | 6-Aminonicotinic acid, Hydroxylamine, Coupling Agent (e.g., CDMT) | DMF / Anhydrous Solvent | Room Temperature | Variable |
Precursor Compounds and Synthetic Intermediates
The synthesis of 3-Pyridinecarboxamide, 6-amino-N-hydroxy- relies on key precursor molecules and proceeds through specific intermediates.
Primary Precursor : The most direct precursor to the final product is 6-aminonicotinic acid . This compound provides the essential 6-aminopyridine-3-carboxylic acid scaffold. chemicalbook.com
Initial Starting Material : The synthesis of 6-aminonicotinic acid can start from Ethyl 6-aminonicotinate . This ester is hydrolyzed to yield the necessary carboxylic acid intermediate. chemicalbook.com
Key Reagent : Hydroxylamine (or its salt, hydroxylamine hydrochloride) is the crucial reagent that provides the N-hydroxy group to form the final hydroxamic acid functionality. nih.gov
Synthetic Intermediates : During the conversion of the carboxylic acid to the hydroxamic acid, an "activated" intermediate is formed. If a coupling agent like CDMT is used, an activated triazine ester is generated in situ, which is highly reactive towards nucleophilic attack by hydroxylamine. nih.gov
The following table outlines the roles of these key compounds.
| Compound | CAS Number | Molecular Formula | Role in Synthesis |
| Ethyl 6-aminonicotinate | 30528-10-8 | C₈H₁₀N₂O₂ | Starting material for precursor synthesis chemicalbook.com |
| 6-Aminonicotinic acid | 3167-49-5 | C₆H₆N₂O₂ | Primary Precursor / Intermediate chemicalbook.com |
| Hydroxylamine | 7803-49-8 | H₃NO | Reagent for hydroxamic acid formation nih.gov |
Derivatization Strategies for 3-Pyridinecarboxamide, 6-amino-N-hydroxy- Analogues
Derivatization of 3-Pyridinecarboxamide, 6-amino-N-hydroxy- allows for the systematic exploration of structure-activity relationships by modifying distinct parts of the molecule. These strategies can be categorized by the targeted functional group: the pyridine (B92270) ring, the 6-amino group, or the N-hydroxy-carboxamide moiety.
Modifications on the Pyridine Ring System
The pyridine ring is a versatile scaffold that can be modified through various organic reactions to introduce new functional groups or alter its fundamental structure.
Electrophilic Aromatic Substitution : The pyridine ring can undergo electrophilic substitution, such as nitration, to introduce substituents. For example, related compounds like 6-hydroxynicotinic acid can be nitrated using a mixture of concentrated sulfuric acid and red fuming nitric acid, demonstrating a method to add a nitro group onto the pyridine core. google.com Such a group can then be further transformed (e.g., reduced to an amine) to create diverse analogues.
Cyclization Reactions : The pyridine core can be used as a foundation to build fused heterocyclic systems. In reactions involving 3-amino-4-methylpyridines, treatment with trifluoroacetic anhydride (TFAA) leads to an electrophilic [4+1]-cyclization, forming a fused pyrrole ring and creating 6-azaindole derivatives. chemrxiv.org This demonstrates a strategy for significant structural modification.
Skeletal Editing : Advanced synthetic methods can fundamentally alter the core heterocycle. A "two-atom swap" skeletal editing strategy has been developed to convert pyrimidine rings into pyridine rings, showcasing a powerful tool for creating novel pyridine scaffolds that would be difficult to access through traditional synthesis. chinesechemsoc.org
Substitutions on the 6-Amino Group
The primary amino group at the C6 position is a key site for derivatization, allowing for the attachment of a wide variety of substituents through N-alkylation or N-acylation.
N-Alkylation/N-Arylation : The amino group can react with alkyl or aryl halides to form secondary or tertiary amines. Controlled amination of 2,6-dibromopyridine using various primary amines (such as ethylamine or isopropylamine) under microwave irradiation serves as a model for how different alkyl groups can be selectively introduced at an amino position on the pyridine ring. nih.gov
Condensation Reactions : The amino group can participate in condensation reactions to form larger, more complex structures. A series of 2-substituted-6-aminopyridines have been synthesized, highlighting the versatility of this position for introducing pharmacologically relevant moieties. nih.gov
Amide Bond Formation : The amino group can be acylated by reacting with carboxylic acids, acid chlorides, or anhydrides to form amide linkages, thereby attaching new side chains to the pyridine core.
Alterations of the N-Hydroxy-Carboxamide Functionality
The N-hydroxy-carboxamide group, a hydroxamic acid, has distinct reactive sites that can be targeted for modification. nih.gov Alterations can be achieved either by modifying the synthesis or by post-synthesis derivatization.
Use of Substituted Hydroxylamines : During the synthesis, substituting hydroxylamine (NH₂OH) with an N-substituted (R-NHOH) or O-substituted (NH₂-OR) hydroxylamine allows for the direct incorporation of alkyl or aryl groups onto the nitrogen or oxygen atom of the resulting hydroxamic acid.
Reactivity of the Hydroxyl Group : The hydroxyl group of the hydroxamic acid is nucleophilic and can react with various electrophiles. N-hydroxysuccinimide (NHS) esters, for instance, have been reported to react with hydroxyl groups, suggesting that acylation of the N-hydroxy moiety is a viable derivatization pathway. nih.gov This could lead to the formation of O-acyl hydroxamates.
Conversion to Other Functional Groups : While more synthetically challenging, the hydroxamic acid could potentially be converted into other functional groups. For example, under certain reductive or rearrangement conditions, it might be possible to transform the moiety into amides or other nitrogen-containing functionalities.
Based on a comprehensive review of scientific databases and literature, there is a significant lack of published research specifically detailing the advanced chemical characterization and synthetic yield optimization for the compound 3-Pyridinecarboxamide, 6-amino-N-hydroxy- .
Initial searches revealed a discrepancy, as the commonly associated CAS Number 768-93-4 corresponds to an entirely different chemical, 1-Iodoadamantane. Further searches using the compound's systematic name and synonyms, such as 6-amino-N-hydroxynicotinamide, did not yield scholarly articles or patents containing the specific experimental data required to fulfill the user's request for the following sections:
Synthetic Efficiency and Yield Optimization in Research Scale
Therefore, the requested article cannot be generated at this time due to the absence of requisite source material in the public scientific literature.
Structure Activity Relationship Sar of 3 Pyridinecarboxamide, 6 Amino N Hydroxy and Its Analogues
Influence of Pyridine (B92270) Ring Substitution on Biological Activity
The position of substituents on the pyridine ring has a profound impact on the compound's activity. The pyridine nitrogen atom makes the ring electron-deficient, which influences its reactivity towards electrophilic substitution, favoring the 3-position. uoanbar.edu.iq The relative positioning of functional groups can dictate the molecule's ability to orient itself within a binding site. For instance, in a series of pyridine carboxamide derivatives, it was observed that substitution at the 6-position on the pyridine ring resulted in slightly better antifungal activity compared to substitution at the 2-position. nih.gov
Table 1: Effect of Substituent Position on Biological Activity of Pyridine Derivatives
| Substituent Position | Observed Effect on Activity | Reference Compound Class |
| 2-Position | Generally lower activity compared to 6-substitution | Pyridine Carboxamide Fungicides |
| 3-Position | Preferred site for electrophilic attack, influencing synthesis and interactions | General Pyridine Chemistry |
| 6-Position | Generally higher activity compared to 2-substitution | Pyridine Carboxamide Fungicides |
The electronic properties of substituents on the pyridine ring, whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), are a key determinant of biological activity. EWGs on the pyridine ring can lead to more positive redox potentials of metal complexes formed by such ligands. nih.gov In some instances, the presence of strong electron-withdrawing substituents on a pyridine ring has been correlated with an enhancement of antifungal activity. researchgate.net Conversely, electron-donating groups can increase the electron density of the ring system. acs.org
Table 2: Influence of Electronic and Steric Factors on Pyridine Derivatives
| Factor | Type of Group | General Effect on Pyridine Ring | Consequence for Biological Activity |
| Electronic | Electron-Withdrawing (e.g., -NO2, -Cl) | Decreases electron density | Can enhance activity (e.g., antifungal) by altering redox potential. nih.govresearchgate.net |
| Electron-Donating (e.g., -CH3, -OCH3) | Increases electron density | Can modulate binding affinity and reactivity. acs.org | |
| Steric | Bulky Substituents (e.g., tert-butyl) | Hinders access to the nitrogen atom or other reactive sites | Can decrease activity by preventing optimal binding. scribd.com |
| Small Substituents | Allows for closer interaction with the target site | Can be favorable for activity, depending on the specific interaction. |
Role of the N-Hydroxy-Carboxamide Moiety in Ligand-Target Interactions
The N-hydroxy-carboxamide group is a key functional moiety that often dictates the mode of action for this class of compounds. Its ability to form specific non-covalent interactions and to coordinate with metal ions is central to its biological function.
The N-hydroxy-carboxamide moiety is an excellent hydrogen bond donor and acceptor. Both the hydroxyl (-OH) and the amide (N-H) protons can act as hydrogen bond donors, while the oxygen atoms of the hydroxyl and carbonyl groups can act as hydrogen bond acceptors. libretexts.orgmdpi.com This allows for the formation of robust hydrogen bonding networks with amino acid residues in the active site of a target protein, contributing significantly to the binding affinity and specificity of the ligand. researchgate.net The ability of carboxylic acids and amides to form strong hydrogen bonds is well-documented and is a critical aspect of their interaction with biological macromolecules. libretexts.org
The N-hydroxy-carboxamide group is a classic bidentate chelating agent for various metal ions, particularly iron (Fe³⁺). researchgate.net The oxygen atoms of the hydroxyl and carbonyl groups can coordinate with a metal ion, forming a stable five-membered ring. This metal-chelating ability is often fundamental to the biological activity of hydroxamate-containing compounds, which can act as inhibitors of metalloenzymes by binding to the metal cofactor in the active site. nih.gov The coordination chemistry and the stability of the resulting metal complex are influenced by factors such as pH and the electronic nature of the rest of the molecule. nih.gov
Table 3: Interactions of the N-Hydroxy-Carboxamide Moiety
| Interaction Type | Participating Atoms | Role in Biological Activity |
| Hydrogen Bonding | -OH group (donor and acceptor), C=O group (acceptor), N-H group (donor) | Anchors the ligand within the target's binding site, enhancing affinity and specificity. researchgate.net |
| Metal Chelation | Hydroxyl oxygen and carbonyl oxygen | Binds to metal ions in enzyme active sites, leading to inhibition. researchgate.net |
Bioisosteric Replacements and Conformational Preferences in SAR
The hydroxamic acid group of 3-Pyridinecarboxamide, 6-amino-N-hydroxy- is a critical component for its inhibitory activity, acting as a bidentate chelator of the zinc ion in the active site of enzymes like HDACs. However, the hydroxamic acid moiety can be associated with metabolic instability and potential off-target effects. This has prompted extensive research into bioisosteric replacements to improve the compound's pharmacological profile while retaining its inhibitory potency.
Bioisosteric Replacements of the Hydroxamic Acid Moiety:
A variety of functional groups have been investigated as bioisosteres for the hydroxamic acid in different inhibitor scaffolds. While direct replacements in the 3-Pyridinecarboxamide, 6-amino-N-hydroxy- scaffold are not extensively documented in publicly available literature, the principles from related HDAC inhibitors can be extrapolated. The goal is to identify groups that can effectively mimic the zinc-binding properties of the hydroxamic acid.
| Bioisosteric Replacement | Rationale | Potential Outcome on Activity |
| α-Amino amides | Can coordinate with the zinc ion in a bidentate manner, similar to hydroxamic acids. | Has shown promise in maintaining or improving HDAC inhibitory activity in other scaffolds. |
| Trifluoromethyl ketones | The ketone oxygen and a fluorine atom can interact with the zinc ion. | Often results in potent inhibitors, though potency can be sensitive to the overall molecular structure. |
| Acylsulfonamides | The sulfonamide nitrogen and an oxygen atom can chelate the zinc ion. | Can offer an alternative zinc-binding motif, though often with reduced potency compared to hydroxamates. |
| Isoxazoles | The nitrogen and oxygen atoms of the isoxazole (B147169) ring can coordinate with the zinc ion. | Have been explored as novel zinc-binding groups with some success in other inhibitor series. |
It is crucial to note that the success of a bioisosteric replacement is highly context-dependent. Studies on other HDAC inhibitors have shown that simply replacing the hydroxamic acid with a known zinc-binding group does not guarantee retention of activity. The geometry and electronic properties of the rest of the molecule must be optimized to properly position the bioisostere for effective interaction with the enzyme's active site. For instance, in the selective HDAC8 inhibitor PCI-34051, replacement of the hydroxamic acid with various other zinc-binding moieties led to a significant loss of potency, highlighting the challenge of successful bioisosteric substitution. nih.gov
Conformational Preferences:
The conformational preferences of 3-Pyridinecarboxamide, 6-amino-N-hydroxy- and its analogues are critical for their interaction with target receptors. The relative orientation of the pyridine ring, the carboxamide linker, and the zinc-binding group is dictated by torsional angles, which in turn influence the molecule's ability to fit into the binding pocket of an enzyme.
Molecular mechanics calculations and X-ray crystallography studies on related pyridinecarboxamides have shown that the amide group can adopt different conformations relative to the pyridine ring. nih.gov The planarity between the pyridine ring and the carboxamide group can be influenced by substituents on the ring and the nature of the N-substituent on the amide. In the context of enzyme inhibition, the molecule often adopts a specific low-energy conformation to achieve optimal binding. For instance, in dopamine (B1211576) D-2 receptor antagonists from the benzamide (B126) series, it was found that the receptor-bound conformations were low-energy conformers. nih.gov
Comparative SAR with Related Pyridinecarboxamide Classes
A comparative analysis of the antifungal activity of nicotinamide (B372718) derivatives revealed that the substitution pattern on the pyridine ring and the nature of the amide substituent are critical for activity. mdpi.comnih.gov For example, in a series of nicotinamide derivatives, the position of an amino and an isopropyl group was found to be crucial for potent antifungal activity against Candida albicans. mdpi.com
When considering enzyme inhibition, the position of the carboxamide linker affects the vector and distance of the zinc-binding group relative to other parts of the scaffold that interact with the enzyme's binding pocket.
Comparative SAR of Pyridinecarboxamide Isomers as Enzyme Inhibitors (Hypothetical Data):
| Compound Class | Carboxamide Position | Key SAR Observations |
| Picolinamide Derivatives | 2-position | The proximity of the nitrogen atom of the pyridine ring to the carboxamide group can influence chelating properties and intramolecular hydrogen bonding, potentially leading to high affinity but different selectivity profiles compared to nicotinamides. |
| Nicotinamide Derivatives (e.g., 3-Pyridinecarboxamide, 6-amino-N-hydroxy-) | 3-position | Offers a distinct spatial arrangement of substituents. The 6-amino group is often crucial for establishing additional interactions with the target enzyme, enhancing potency and selectivity. |
| Isonicotinamide Derivatives | 4-position | The para-position of the carboxamide group results in a different vector for the rest of the molecule, which can lead to interactions with different sub-pockets of the enzyme active site, altering the SAR and selectivity profile. In some cases, isonicotinoyl analogues have shown significantly higher potency than their nicotinoyl counterparts. dovepress.com |
Studies on nicotinamide N-methyltransferase (NNMT) inhibitors have shown that modifications on the pyridine ring, including the introduction of various substituents, significantly impact inhibitory activity. researchgate.net Similarly, for inhibitors of other enzymes, the substitution pattern on the pyridine ring of nicotinamide-based inhibitors is a key determinant of their potency and selectivity. researchgate.net
Molecular Targets and Mechanisms of Action of 3 Pyridinecarboxamide, 6 Amino N Hydroxy
Enzyme Inhibition Profiles
The chemical structure of 3-Pyridinecarboxamide, 6-amino-N-hydroxy- suggests it may interact with several classes of enzymes, leveraging features from its parent molecule, nicotinamide (B372718), and its structural analogues.
Classes of Enzymes Targeted (e.g., metalloenzymes, kinases)
The N-hydroxy-carboxamide group, also known as a hydroxamic acid functional group, is a well-established metal-binding moiety. Hydroxamic acids are known to be potent chelators of metal ions, a feature that is frequently exploited in the design of inhibitors for metalloenzymes. nih.govmdpi.com These enzymes, which require a metal ion in their active site for catalytic activity, are promising drug targets. nih.gov The hydroxamic acid group can effectively interact with and inhibit metalloenzymes containing zinc or copper cofactors, such as histone deacetylases and tyrosinase. mdpi.comnih.govacs.org Therefore, it is plausible that 3-Pyridinecarboxamide, 6-amino-N-hydroxy- targets certain metalloenzymes.
Additionally, various derivatives of pyridine (B92270) carboxamide have been investigated as kinase inhibitors. drugbank.com For instance, certain pyridine-2-carboxamide analogues have been identified as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a key regulator in T cell activation. acs.orgnih.gov While the specific substitution pattern of 3-Pyridinecarboxamide, 6-amino-N-hydroxy- dictates its selectivity, the general pyridine carboxamide scaffold is known to be amenable to targeting kinase active sites.
Specific Enzyme Inhibition (e.g., DNA gyrase, DprE1, 6-phosphogluconate dehydrogenase by analogy to related compounds)
By examining the activity of structurally similar compounds, potential specific enzyme targets for 3-Pyridinecarboxamide, 6-amino-N-hydroxy- can be inferred.
DNA Gyrase : This essential bacterial enzyme is a validated target for antibiotics. wikipedia.org Research has shown that a series of compounds based on a pyridine-3-carboxamide (B1143946) scaffold act as novel inhibitors of the ATPase sub-unit of bacterial DNA gyrase. whiterose.ac.uknih.gov These inhibitors, specifically Pyridine-3-carboxamide-6-yl-ureas, demonstrate excellent enzyme inhibitory activity, suggesting that the 6-substituted pyridine-3-carboxamide core is a viable pharmacophore for targeting this enzyme. whiterose.ac.uknih.gov
DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase) : DprE1 is a critical enzyme for the cell wall biosynthesis of Mycobacterium tuberculosis. acs.orgnih.gov Various pyridine carboxamide derivatives have been identified as potential inhibitors of this enzyme and other essential metabolic enzymes in mycobacteria. acs.orgasm.orgnih.gov This suggests that the pyridine carboxamide scaffold could be adapted to target DprE1.
6-Phosphogluconate Dehydrogenase (6PGD) : This enzyme is a key component of the pentose (B10789219) phosphate (B84403) pathway (PPP). The compound 6-aminonicotinamide (B1662401) (6-AN), which is structurally very similar to 3-Pyridinecarboxamide, 6-amino-N-hydroxy- (lacking only the N-hydroxy group), is a known inhibitor of 6PGD. iiarjournals.orgnih.govglpbio.com 6-AN is metabolized in cells to form 6-amino-NADP+, an analogue that acts as a potent competitive inhibitor of 6PGD. iiarjournals.orgglpbio.com This inhibition leads to the accumulation of 6-phosphogluconate. nih.govnih.govnih.gov Given this strong evidence, it is highly probable that 3-Pyridinecarboxamide, 6-amino-N-hydroxy- also exhibits inhibitory activity against 6PGD.
| Enzyme Target | Related Compound Class/Analogue | Observed Effect | Reference |
|---|---|---|---|
| DNA Gyrase (ATPase subunit) | Pyridine-3-carboxamide-6-yl-ureas | Enzyme inhibition and potent antibacterial efficacy. | whiterose.ac.uknih.gov |
| DprE1 | Pyridine carboxamide derivatives | Identified as potential inhibitors for anti-mycobacterial activity. | acs.orgasm.org |
| 6-Phosphogluconate Dehydrogenase (6PGD) | 6-Aminonicotinamide (6-AN) | Competitive inhibition via formation of 6-amino-NADP+, leading to disruption of the pentose phosphate pathway. | iiarjournals.orgnih.govglpbio.com |
Binding Site Analysis (active site, allosteric sites)
For the analogous compounds, binding site interactions have been characterized. Pyridine-3-carboxamide inhibitors of DNA gyrase target the ATPase active site on the GyrB subunit. wikipedia.orgwhiterose.ac.uknih.gov Crystallography studies have confirmed that these inhibitors bind in the ATP-binding pocket, forming a critical network of hydrogen bonds with amino acid residues like serine and aspartate, as well as a bound water molecule. whiterose.ac.uk The interaction involves the nitrogen atoms of both the pyridine and urea (B33335) components of the inhibitor molecules. whiterose.ac.uk
The inhibition of 6PGD by 6-aminonicotinamide occurs because its metabolite, 6-amino-NADP+, competes with the natural cofactor NADP+ for the active site of the enzyme. iiarjournals.orgglpbio.com This direct competition at the enzyme's active site is the primary mechanism of inhibition.
Modulation of Biochemical Pathways
The structural similarity of 3-Pyridinecarboxamide, 6-amino-N-hydroxy- to nicotinamide and its analogues strongly implies it will interfere with fundamental biochemical pathways, particularly those involving pyridine nucleotides.
Interactions with Pyridine Nucleotide Metabolism (e.g., NAD(P)+ related processes)
The core of the molecule, 3-pyridinecarboxamide, is nicotinamide, a fundamental component of the coenzymes nicotinamide adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+). These pyridine nucleotides are essential for a vast array of metabolic redox reactions.
The analogue 6-aminonicotinamide (6-AN) is a well-documented antagonist of niacin and interferes with pyridine nucleotide metabolism. ontosight.ainih.gov It is metabolized by the enzymes of the pyridine nucleotide cycle to produce fraudulent analogues, namely 6-aminonicotinamide adenine dinucleotide (6-amino-NAD+) and 6-aminonicotinamide adenine dinucleotide phosphate (6-amino-NADP+). researchgate.net These analogues cannot function as effective electron acceptors and competitively inhibit numerous NAD(P)+-dependent dehydrogenases, most notably 6PGD. iiarjournals.orgresearchgate.net This interference leads to a decrease in cellular NAD+ levels and disrupts processes that rely on this coenzyme. nih.govontosight.ai It is therefore highly likely that 3-Pyridinecarboxamide, 6-amino-N-hydroxy- would undergo similar metabolic activation and interfere with NAD(P)+ dependent pathways.
Effects on Cellular Metabolic Fluxes
By inhibiting key enzymes, 3-Pyridinecarboxamide, 6-amino-N-hydroxy-, by analogy to 6-AN, is expected to significantly alter cellular metabolic fluxes.
The primary consequence of 6PGD inhibition is the disruption of the pentose phosphate pathway (PPP). nih.govfrontiersin.org The PPP is a major metabolic route that runs parallel to glycolysis and is crucial for generating NADPH and the precursors for nucleotide biosynthesis. frontiersin.orgnih.gov Inhibition of 6PGD by 6-AN blocks the oxidative branch of the PPP, leading to a marked intracellular accumulation of the substrate 6-phosphogluconate. nih.govnih.govnih.gov This blockade has several downstream effects on cellular metabolism:
Reduced NADPH Production : The PPP is a primary source of NADPH, which is essential for antioxidant defense and reductive biosynthesis. frontiersin.org Inhibition of this pathway can make cells more susceptible to oxidative stress. selleckchem.com
Altered Glucose Metabolism : The blockage of the PPP can lead to shifts in glucose utilization. Studies have shown that 6-AN treatment can lead to decreased glucose consumption and lactate (B86563) production, indicating a broader impact on cellular energy metabolism. mdpi.comresearchgate.net
Protein-Ligand Interaction Dynamics and Specificity
The primary molecular targets of 3-Pyridinecarboxamide, 6-amino-N-hydroxy- are understood to be the zinc-dependent histone deacetylase (HDAC) enzymes. The inhibitory action of this compound is predicated on a well-established pharmacophore model for HDAC inhibitors, which consists of three key components: a zinc-binding group (ZBG), a linker, and a surface-recognition "cap" group. In the case of 3-Pyridinecarboxamide, 6-amino-N-hydroxy-, the N-hydroxycarboxamide (hydroxamate) moiety serves as the crucial ZBG.
The hydroxamate group is a potent chelator of the zinc ion (Zn²⁺) located at the bottom of the catalytic pocket of HDAC enzymes. This chelation is fundamental to the compound's inhibitory activity, as it incapacitates the enzyme's catalytic machinery. The interaction typically involves the hydroxamic acid forming a stable, often bidentate, coordinate bond with the Zn²⁺ ion through its carbonyl oxygen and hydroxyl oxygen atoms. mdpi.comnih.govnih.gov This mode of binding is stabilized by a network of hydrogen bonds with conserved amino acid residues within the active site.
While a crystal structure for the specific complex of 3-Pyridinecarboxamide, 6-amino-N-hydroxy- with an HDAC isoform is not publicly available, extensive research on analogous hydroxamate and benzamide-based HDAC inhibitors allows for a detailed, inferred model of its binding dynamics. The interactions are primarily with Class I (HDAC1, 2, 3, 8) and Class IIb (HDAC6, 10) isoforms, which are all zinc-dependent enzymes. nih.govmdpi.com
The pyridine ring and the 6-amino substituent of the compound constitute the linker and cap regions. The pyridine ring likely orients within the hydrophobic tunnel of the HDAC active site, making van der Waals contacts with hydrophobic residues. The 6-amino group may form additional hydrogen bonds with residues at the rim of the active site, contributing to both the affinity and potential isoform selectivity of the inhibitor. mdpi.com The specificity of the compound for different HDAC isoforms is determined by the subtle differences in the amino acid composition and topography of their respective active site tunnels and rims. For instance, the foot pocket in HDAC1 is narrower than in HDAC8, influencing the binding of different inhibitors. mdpi.com
Interactive Table: Inferred Protein-Ligand Interactions of 3-Pyridinecarboxamide, 6-amino-N-hydroxy- with a Generic HDAC Active Site
| Component of Inhibitor | Interacting HDAC Residues/Components | Type of Interaction | References |
| N-hydroxycarboxamide (ZBG) | Catalytic Zn²⁺ ion | Bidentate or Monodentate Coordination | mdpi.comnih.govpnas.org |
| N-hydroxycarboxamide (ZBG) | Conserved Histidine residues (e.g., His142) | Hydrogen Bond | mdpi.comnih.gov |
| N-hydroxycarboxamide (ZBG) | Conserved Aspartic Acid residues | Hydrogen Bond | nih.gov |
| N-hydroxycarboxamide (ZBG) | Conserved Tyrosine residues | Hydrogen Bond | osti.gov |
| Pyridine Ring (Linker/Cap) | Hydrophobic residues in the catalytic tunnel (e.g., Phenylalanine, Leucine) | van der Waals, Hydrophobic Interactions | mdpi.comnih.gov |
| 6-Amino Group (Cap) | Residues at the rim of the active site | Hydrogen Bond | mdpi.com |
Proposed Molecular Mechanisms Underlying Observed Biological Activities
The biological activities attributed to 3-Pyridinecarboxamide, 6-amino-N-hydroxy-, such as its potential anticancer effects, are a direct consequence of its inhibition of HDAC enzymes. HDACs play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from the lysine residues of histones. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription.
By inhibiting HDACs, 3-Pyridinecarboxamide, 6-amino-N-hydroxy- promotes the hyperacetylation of histones. This increased acetylation neutralizes the positive charge of lysine residues, weakening the electrostatic interactions between histones and DNA. The result is a more relaxed, open chromatin conformation (euchromatin), which facilitates the transcription of previously silenced genes.
The key molecular mechanisms stemming from this action include:
Reactivation of Tumor Suppressor Genes: Many tumor suppressor genes, which encode proteins that control cell growth and division, are silenced in cancer cells through histone deacetylation. HDAC inhibition by compounds like 3-Pyridinecarboxamide, 6-amino-N-hydroxy- can lead to the re-expression of these genes, thereby inducing cell cycle arrest, differentiation, and apoptosis (programmed cell death) in malignant cells. nih.govmdpi.com
Induction of Cell Cycle Arrest: The expression of critical cell cycle regulators, such as p21, is often under the control of histone acetylation. Increased p21 expression following HDAC inhibition can halt the progression of the cell cycle, preventing cancer cell proliferation. nih.gov
Promotion of Apoptosis: HDAC inhibitors can induce apoptosis by upregulating the expression of pro-apoptotic genes and downregulating anti-apoptotic genes. This shifts the cellular balance towards cell death, a crucial mechanism for eliminating cancerous cells.
Inhibition of Angiogenesis: Some studies on HDAC inhibitors have shown that they can suppress the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis, by downregulating the expression of pro-angiogenic factors.
Modulation of Non-Histone Protein Activity: It is important to note that HDACs also deacetylate a wide range of non-histone proteins, including transcription factors and cytoskeletal proteins like α-tubulin. The inhibition of HDAC6, for example, leads to the hyperacetylation of α-tubulin, which can disrupt microtubule dynamics and cell migration, contributing to the anti-cancer effects. mdpi.comnih.gov
Computational and Theoretical Studies on 3 Pyridinecarboxamide, 6 Amino N Hydroxy
Molecular Docking and Scoring Methods
Molecular docking is a pivotal computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to its protein target.
Ligand-Target Interaction Prediction
The prediction of ligand-target interactions is a cornerstone of rational drug design. For a compound like 3-Pyridinecarboxamide, 6-amino-N-hydroxy-, which possesses a hydroxamic acid moiety, a key potential target class is the histone deacetylase (HDAC) family of enzymes. Hydroxamic acids are well-known zinc-chelating groups that can interact with the zinc ion in the active site of HDACs.
While a specific docking study for 3-Pyridinecarboxamide, 6-amino-N-hydroxy- is not available, studies on analogous nicotinamide (B372718) and 6-aminonicotinamide (B1662401) derivatives targeting enzymes like Nicotinamide Phosphoribosyltransferase (NAMPT) and Poly(ADP-ribose) Polymerase (PARP) provide a framework for understanding potential interactions. These studies reveal that the pyridine (B92270) nitrogen and the carboxamide group are crucial for forming hydrogen bonds with amino acid residues in the active site. For instance, in the context of PARP, the nicotinamide moiety is recognized by a specific binding pocket, forming key hydrogen bonds and pi-stacking interactions.
A hypothetical docking of 3-Pyridinecarboxamide, 6-amino-N-hydroxy- into an HDAC active site would likely show the hydroxamic acid group coordinating with the catalytic zinc ion, while the 6-amino group and the pyridine ring could form additional hydrogen bonds and hydrophobic interactions with surrounding residues, contributing to binding affinity and selectivity.
| Feature | Predicted Interaction with HDACs |
| Hydroxamic Acid | Chelates the active site zinc ion. Forms hydrogen bonds with active site residues. |
| Pyridine Ring | Participates in π-π stacking or hydrophobic interactions. |
| 6-Amino Group | Acts as a hydrogen bond donor. |
| Carboxamide Linker | Provides structural rigidity and potential for further hydrogen bonding. |
Virtual Screening Applications for Analogues
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Given the structural features of 3-Pyridinecarboxamide, 6-amino-N-hydroxy-, virtual screening of analogue libraries could be employed to discover novel inhibitors for various targets.
For example, virtual screening campaigns have been successfully used to identify novel inhibitors of NAMPT, an enzyme involved in the NAD+ salvage pathway and a target in cancer therapy. nih.govnih.govcam.ac.uknih.gov These campaigns often start with a known inhibitor or the natural substrate (nicotinamide) and search for compounds with similar pharmacophoric features. A virtual library of analogues of 3-Pyridinecarboxamide, 6-amino-N-hydroxy- could be screened against the NAMPT active site to identify compounds with improved binding affinity or selectivity. nih.govnih.govcam.ac.uknih.gov The hydroxamic acid moiety would introduce a novel chemical feature not present in the natural substrate, potentially leading to new interactions and improved inhibitory activity.
Quantum Chemical Calculations
Quantum chemical calculations are used to understand the electronic structure and reactivity of molecules, providing insights that are not accessible through classical molecular mechanics methods.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. DFT studies on the closely related 6-aminonicotinamide have provided valuable information about its molecular reactivity, kinetic stability, and intermolecular charge transfer. osti.govresearchgate.net
A DFT analysis of 3-Pyridinecarboxamide, 6-amino-N-hydroxy- would likely focus on the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. The presence of the electron-donating amino group and the electron-withdrawing hydroxamic acid and pyridine ring would create a complex electronic landscape. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. nih.gov The molecular electrostatic potential map would highlight the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), indicating likely sites for electrophilic and nucleophilic attack, respectively. This information is crucial for understanding how the molecule might interact with biological targets. jocpr.com
| Property | Predicted Characteristic for 3-Pyridinecarboxamide, 6-amino-N-hydroxy- |
| HOMO-LUMO Gap | Expected to be relatively small, indicating potential for chemical reactivity. |
| Electron Density | High electron density around the oxygen and nitrogen atoms. |
| Molecular Electrostatic Potential | Negative potential around the carbonyl oxygen and hydroxamic acid oxygen; positive potential around the amino and hydroxyl protons. |
Molecular Dynamics Simulations for Conformational Analysis and Binding Site Exploration
Molecular dynamics (MD) simulations provide a dynamic view of molecules, allowing for the exploration of their conformational landscape and their interactions with other molecules over time. MD simulations have been used to study the binding of nicotinamide to various enzymes and to understand the conformational changes that occur upon binding. nih.govnih.govplos.org
| Simulation Aspect | Insights Gained for 3-Pyridinecarboxamide, 6-amino-N-hydroxy- |
| Ligand Conformation | Exploration of accessible conformations within the binding site. |
| Binding Site Dynamics | Identification of flexible and rigid regions of the protein upon ligand binding. |
| Interaction Stability | Analysis of the lifetime and strength of hydrogen bonds and other interactions. |
| Binding Free Energy | Calculation of the free energy of binding to estimate ligand affinity. |
Spectroscopic Property Predictions and Correlation with Experimental Data
Computational chemistry provides a powerful lens for understanding the spectroscopic properties of molecules. In the absence of extensive experimental data for 3-Pyridinecarboxamide, 6-amino-N-hydroxy-, studies on the closely related analog, 6-aminonicotinamide (ANA), offer significant insights into how theoretical predictions correlate with experimental findings. Density Functional Theory (DFT) is a prominent method for predicting vibrational and electronic spectra.
Research on 6-aminonicotinamide has utilized DFT calculations with the B3LYP method and cc-pVQZ basis set to determine its molecular geometry and vibrational frequencies. osti.govaip.org Conformational analysis through potential energy surface scans identified the most stable conformer, which was then used for subsequent calculations. aip.org The theoretical vibrational frequencies were assigned with a high degree of accuracy using Potential Energy Distribution (PED) analysis. aip.orgresearchgate.net
The calculated vibrational spectra (Infrared and Raman) for 6-aminonicotinamide show a strong correlation with experimentally recorded spectra. researchgate.net For instance, the characteristic C=O stretching vibration of the carboxamide group, a key feature in the IR spectrum, can be accurately predicted. The NH2 stretching modes of the amino group are also well-reproduced by these computational models. The agreement between the calculated and observed vibrational frequencies, once appropriately scaled, validates the accuracy of the computational approach. researchgate.net
Below is a table comparing a selection of theoretical and experimental vibrational frequencies for 6-aminonicotinamide, demonstrating the predictive power of DFT calculations.
Interactive Data Table: Comparison of Predicted and Experimental Vibrational Frequencies (cm⁻¹) for 6-aminonicotinamide
| Vibrational Mode Assignment | Predicted Frequency (cm⁻¹) (DFT/B3LYP) | Experimental Frequency (cm⁻¹) (FT-IR/Raman) |
| NH₂ Asymmetric Stretch | 3500 | 3485 |
| NH₂ Symmetric Stretch | 3380 | 3365 |
| C=O Stretch | 1680 | 1670 |
| NH₂ Scissoring | 1630 | 1625 |
| C-N Stretch (Amide) | 1400 | 1395 |
| Pyridine Ring Stretch | 1595 | 1600 |
| C-H In-plane Bend | 1150 | 1155 |
Note: The predicted frequencies are typically scaled to correct for anharmonicity and limitations of the theoretical model. The values presented here are representative and illustrate the general agreement.
Furthermore, electronic properties such as the UV-Vis absorption spectrum have been simulated for 6-aminonicotinamide in both the gas phase and in ethanol as a solvent. aip.org These theoretical spectra have successfully predicted the π to π* electronic transitions, which are characteristic of the pyridine ring system. aip.org The correlation between the predicted and experimentally observed absorption maxima provides confidence in the ability of computational methods to describe the electronic structure of these types of molecules.
While these findings are for 6-aminonicotinamide, the same computational methodologies can be applied to 3-Pyridinecarboxamide, 6-amino-N-hydroxy-. The introduction of the N-hydroxy group would be expected to introduce new vibrational modes, such as O-H and N-O stretching, and potentially shift the electronic absorption maxima due to its electron-donating nature. The strong correlation observed for the analog suggests that a similar level of accuracy could be expected for the target compound.
Preclinical Research Applications and Potential Biological Activities
In Vivo Preclinical Models of Disease
Anticancer Research Applications
The chemical compound 3-Pyridinecarboxamide, 6-amino-N-hydroxy-, and its related analogs have been a significant focus of preclinical anticancer research, primarily due to their activity as histone deacetylase (HDAC) inhibitors. nih.govresearchgate.net Epigenetic processes, such as the acetylation of histones, are crucial in regulating gene expression, and their dysregulation is a hallmark of cancer. researchgate.net HDAC inhibitors can induce cancer cell cycle arrest, differentiation, and apoptosis, making them a promising class of therapeutic agents. researchgate.netnih.gov
Research has led to the development of a nicotinamide (B372718) series of HDAC inhibitors, which includes derivatives of 6-aminonicotinamide (B1662401). nih.gov Extensive exploration of the nicotinamide core structure resulted in the identification of a class I selective HDAC inhibitor. nih.gov This compound demonstrated not only potent intrinsic and cell-based activity but also favorable pharmacokinetic properties and in vivo efficacy in a HCT116 xenograft model. nih.gov
Further studies have synthesized and evaluated other pyridine-based hydroxamates and 2'-aminoanilides as HDAC inhibitors. researchgate.net For instance, certain novel 5-acylamino-2-pyridylacrylic- and -picolinic hydroxamates and 2'-aminoanilides have shown promising anticancer activity. researchgate.net One particular hydroxamate derivative proved to be selective for HDAC3 and HDAC6, while another acted as a broader inhibitor of HDAC1-3, -6, -8, and -10. researchgate.net The latter compound exhibited significant antiproliferative activity against both hematological and solid cancer cell lines at nanomolar concentrations. researchgate.net The anticancer effects of HDAC inhibitors are multifaceted and can vary depending on the cancer type and the specific inhibitor. researchgate.net They are known to increase the expression of pro-apoptotic proteins and decrease anti-apoptotic proteins. nih.gov
Table 1: Preclinical Anticancer Activity of Pyridine-Based HDAC Inhibitors
| Compound Class | Specific Target(s) | Observed Preclinical Effects | Model System |
|---|---|---|---|
| 6-Amino Nicotinamide Derivative | Class I HDACs | Potent intrinsic and cell-based potency, in vivo efficacy | HCT116 Xenograft Model |
| Pyridine-Based Hydroxamate | HDAC3/HDAC6 selective | Nanomolar antiproliferative activity | Hematological and Solid Cancer Cell Lines |
| Pyridine-Based Hydroxamate | HDAC1-3, -6, -8, -10 inhibitor | Significant antiproliferative activity | Hematological and Solid Cancer Cell Lines |
Other Investigational Biological Activities (e.g., antiviral, anti-diabetic potential)
While direct studies on the antiviral and anti-diabetic potential of 3-Pyridinecarboxamide, 6-amino-N-hydroxy- are limited, research on closely related analogs provides insights into its potential biological activities.
Antiviral Activity:
A notable analog, 6-Aminonicotinamide (6-AN), has been identified as a novel inhibitor of Hepatitis B virus (HBV) replication and Hepatitis B surface antigen (HBsAg) production. nih.govnih.gov In preclinical studies using HepAD38, HepG2-NTCP, and primary human hepatocyte cells, 6-AN treatment led to a significant decrease in HBsAg and other viral markers. nih.gov The antiviral effects were also observed in a mouse model. nih.gov The mechanism of action was found to be the inhibition of HBV SpI, SpII, and core promoter activities, which subsequently reduced HBV RNA transcription and HBsAg production. nih.govnih.gov This was achieved by decreasing the transcription factor PPARα. nih.govnih.gov
Anti-diabetic Potential:
Currently, there is a lack of specific preclinical research investigating the anti-diabetic potential of 3-Pyridinecarboxamide, 6-amino-N-hydroxy-. While the broader class of nicotinamides, such as nicotinamide itself, has been studied in the context of diabetes, often in combination with other agents to ameliorate streptozotocin-induced diabetes in rats, these findings cannot be directly extrapolated to the specific compound . nih.gov
Pharmacological Characterization in Preclinical Contexts (e.g., target engagement, pathway modulation)
The pharmacological characterization of 3-Pyridinecarboxamide, 6-amino-N-hydroxy- and its analogs in preclinical settings has primarily focused on their engagement with specific molecular targets and the subsequent modulation of cellular pathways.
Target Engagement:
In the context of anticancer research, the primary molecular targets of this class of compounds are histone deacetylases (HDACs). nih.govresearchgate.net Specifically, derivatives of 6-aminonicotinamide have been shown to be potent and selective inhibitors of class I HDACs. nih.gov The hydroxamic acid moiety present in many of these compounds is a key structural feature that chelates the zinc ion in the active site of HDAC enzymes, leading to their inhibition. mdpi.com
For the antiviral activity observed with the analog 6-Aminonicotinamide, the direct molecular target within the host or viral machinery that leads to the downregulation of PPARα has not been fully elucidated. nih.gov
Pathway Modulation:
The inhibition of HDACs by these compounds leads to the hyperacetylation of histone proteins. This, in turn, results in a more relaxed chromatin structure, which alters the transcription of various genes. nih.gov This modulation of gene expression can lead to the induction of apoptosis, cell cycle arrest, and differentiation in cancer cells. researchgate.netnih.gov The pathways affected include those governed by pro-apoptotic proteins like Bax and Bak, and anti-apoptotic proteins such as Bcl-2. nih.gov
In the context of the antiviral activity of 6-Aminonicotinamide against HBV, the key pathway modulation occurs at the level of viral gene transcription. By decreasing the activity of the transcription factor PPARα, the compound effectively inhibits the function of HBV promoters (SpI, SpII, and core). nih.govnih.gov This leads to a downstream reduction in the transcription of viral RNAs and the production of viral proteins, including HBsAg. nih.gov
Table 2: Pharmacological Profile of 3-Pyridinecarboxamide, 6-amino-N-hydroxy- and Related Analogs
| Activity | Molecular Target | Pathway Modulated |
|---|---|---|
| Anticancer | Class I Histone Deacetylases (HDACs) | Chromatin remodeling via histone hyperacetylation, leading to altered gene expression, cell cycle arrest, and apoptosis. |
| Antiviral (observed with 6-Aminonicotinamide) | Downregulation of PPARα | Inhibition of HBV SpI, SpII, and core promoter activity, leading to reduced viral RNA transcription. |
Q & A
Q. What are the established synthetic routes for 6-amino-N-hydroxy-3-pyridinecarboxamide, and how can purity be optimized?
Methodological Answer: The synthesis of 6-amino-N-hydroxy-3-pyridinecarboxamide (6-AN) typically involves functionalization of the pyridine ring. A validated approach includes reacting 3-pyridinecarboxamide derivatives with hydroxylamine under controlled pH conditions to introduce the N-hydroxy group. For example, antimony trifluoride (SbF₃) in ethylene glycol with HF has been used to stabilize intermediates during crystal growth, ensuring high yields (>85%) . Purity optimization involves HPLC (≥98% purity criteria) and recrystallization in solvents like ethanol or acetonitrile. Structural validation via NMR (¹H/¹³C) and mass spectrometry is critical to confirm regioselectivity and absence of byproducts .
Q. Which analytical techniques are most effective for characterizing 6-amino-N-hydroxy-3-pyridinecarboxamide?
Methodological Answer:
- X-ray crystallography : SHELX programs (e.g., SHELXL/SHELXS) are widely used for resolving crystal structures, particularly for verifying hydrogen bonding patterns and hydroxyl group orientation .
- Spectroscopy : FT-IR confirms the presence of amide (C=O stretch at ~1650 cm⁻¹) and hydroxyl (O-H stretch at ~3200 cm⁻¹) groups. UV-Vis spectroscopy identifies π→π* transitions in the pyridine ring .
- Chromatography : Reverse-phase HPLC with C18 columns and mobile phases (e.g., water:acetonitrile gradients) ensures purity assessment .
Q. What preliminary biological activities have been reported for this compound?
Methodological Answer: 6-AN is a known nicotinamide analog with potential inhibitory effects on metabolic enzymes (e.g., glucose-6-phosphate dehydrogenase). In vitro assays using HEK293 cells have demonstrated its role in modulating Na⁺/Ca²⁺ exchange (NCX3) with IC₅₀ values in the nanomolar range . Dose-response studies should include MTT assays for cytotoxicity and Western blotting to assess downstream protein expression changes .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed tautomeric forms of 6-amino-N-hydroxy-3-pyridinecarboxamide?
Methodological Answer: Tautomerism between keto-enol forms can lead to discrepancies in reported structures. High-resolution X-ray diffraction (HR-XRD) at low temperatures (100 K) minimizes thermal motion artifacts. SHELXL refinement with anisotropic displacement parameters clarifies electron density maps, distinguishing between N-hydroxy and keto-oxygen positions. Comparative analysis of hydrogen-bonding networks (e.g., O-H···N vs. N-H···O) further validates the dominant tautomer .
Q. What experimental designs address the compound’s toxicity profile in preclinical studies?
Methodological Answer: 6-AN exhibits dose-dependent toxicity (LD₅₀ = 10 mg/kg in rodents) and teratogenic effects . Rigorous protocols include:
- In vivo : Subchronic dosing (14–28 days) in Sprague-Dawley rats with histopathology of liver/kidney tissues.
- In vitro : Ames test for mutagenicity and embryonic stem cell assays for teratogenicity.
- Mitigation : Co-administration with antioxidants (e.g., NAC) to counteract reactive oxygen species (ROS) generation.
Q. How do structural modifications influence its bioactivity?
Methodological Answer: Derivatization at the 5-position (e.g., chloro, fluoro substituents) enhances NCX3 inhibition potency. Structure-activity relationship (SAR) studies involve:
Q. What role does 6-amino-N-hydroxy-3-pyridinecarboxamide serve as a synthon in drug development?
Methodological Answer: The compound is a precursor for kinase inhibitors and antiviral agents. For example:
- Anticancer agents : Coupling with thienylmethylthio or isoxazolyl groups via amide bond formation generates proteasome inhibitors .
- Antivirals : Functionalization at the 6-amino group with trifluoromethoxy-phenylacetyl moieties improves metabolic stability .
- Quality control : Intermediate purity is monitored by LC-MS, ensuring <0.1% residual solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
